molecular formula C13H16N2O4 B8472514 Methyl [(4-morpholin-4-ylphenyl)amino](oxo)acetate

Methyl [(4-morpholin-4-ylphenyl)amino](oxo)acetate

Cat. No. B8472514
M. Wt: 264.28 g/mol
InChI Key: PLKOCIZDMSTXSM-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Hydrazine hydrate (1.25 mL, 25 mmol) was added to a stirred suspension of methyl [(4-morpholin-4-ylphenyl)amino](oxo)acetate (intermediate 1, 6.6 g, 25 mmol) in methanol (150 mL). The reaction was heated to 75° C. for 2 h during which time the precipitate thickened. After cooling the precipitate was filtered and washed with diethyl ether (50 mL) and dried to give the title compound (6.32 g, 94%):
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[N:4]1([C:10]2[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:22])[C:18](OC)=[O:19])=[CH:12][CH:11]=2)[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1>CO>[NH:2]([C:18](=[O:19])[C:17]([NH:16][C:13]1[CH:14]=[CH:15][C:10]([N:4]2[CH2:9][CH2:8][O:7][CH2:6][CH2:5]2)=[CH:11][CH:12]=1)=[O:22])[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6.6 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(C(=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(C(=O)OC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C(C(=O)NC1=CC=C(C=C1)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.